5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide
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Overview
Description
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a methylthio group, and a pyrimidinecarboxamide core. Its molecular formula is C6H8N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized pyrimidinecarboxamides .
Scientific Research Applications
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-hydroxy-2-naphthalenesulfonic acid: This compound shares similar functional groups but has a different core structure.
6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate: Another compound with similar functional groups but different applications
Uniqueness
5-Amino-6-hydroxy-2-(methylthio)-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its pyrimidinecarboxamide core.
Properties
CAS No. |
30156-69-5 |
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Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
5-amino-2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2S/c1-13-6-9-3(4(8)11)2(7)5(12)10-6/h7H2,1H3,(H2,8,11)(H,9,10,12) |
InChI Key |
RFKYKPKINCBVAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N)C(=O)N |
Origin of Product |
United States |
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